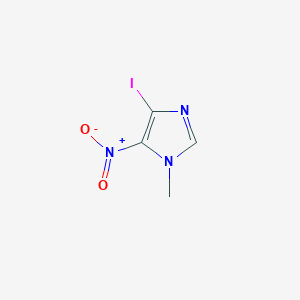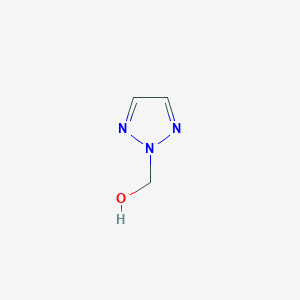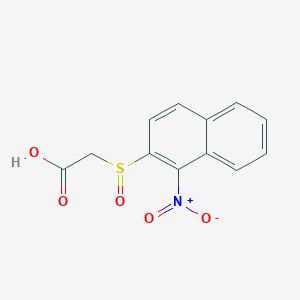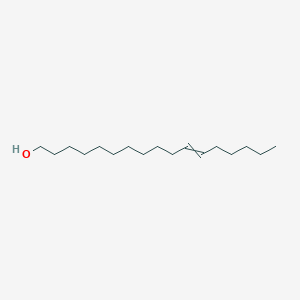
1,5-Hexadiyne-1,6-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Hexadiyne-1,6-d2 is a deuterated derivative of 1,5-Hexadiyne, with the molecular formula C6H4D2 and a molecular weight of 80.1242 . This compound is characterized by the presence of two triple bonds in its structure, making it a member of the alkyne family. The deuterium atoms replace the hydrogen atoms at the terminal positions, which can be useful in various scientific studies, particularly those involving isotopic labeling.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Hexadiyne-1,6-d2 can be synthesized through various methods. One common approach involves the deuteration of 1,5-Hexadiyne. This process typically requires the use of deuterium gas (D2) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the incorporation of deuterium atoms into the alkyne structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of alkyne synthesis and deuteration can be applied. Industrial production would likely involve large-scale deuteration reactors and stringent control of reaction conditions to ensure high yield and purity of the deuterated compound.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Hexadiyne-1,6-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated products.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The terminal deuterium atoms can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,5-Hexadiyne-1,6-d2 has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in isotopic labeling studies to trace metabolic pathways and reaction mechanisms.
Medicine: Investigated for potential use in drug development and as a tool in pharmacokinetic studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Hexadiyne: The non-deuterated analog with similar chemical properties but different isotopic composition.
1,4-Hexadiyne: A structural isomer with the triple bonds located at different positions.
1,6-Heptadiyne: An alkyne with an additional carbon atom in the chain.
Uniqueness
1,5-Hexadiyne-1,6-d2 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. This isotopic labeling makes it valuable in research applications where tracing and studying reaction mechanisms are essential. The compound’s reactivity and versatility in various chemical reactions further enhance its uniqueness compared to similar compounds .
Propiedades
| 73385-31-6 | |
Fórmula molecular |
C6H6 |
Peso molecular |
80.12 g/mol |
Nombre IUPAC |
1,6-dideuteriohexa-1,5-diyne |
InChI |
InChI=1S/C6H6/c1-3-5-6-4-2/h1-2H,5-6H2/i1D,2D |
Clave InChI |
YFIBSNDOVCWPBL-QDNHWIQGSA-N |
SMILES isomérico |
[2H]C#CCCC#C[2H] |
SMILES canónico |
C#CCCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/no-structure.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)






![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-serine](/img/structure/B14451884.png)


